4-Butyl-4'-ethynyl-1,1'-biphenyl
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Overview
Description
4-Butyl-4’-ethynyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It is characterized by the presence of a butyl group and an ethynyl group attached to the biphenyl core. This compound is known for its applications in liquid crystal materials and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-4’-ethynyl-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-iodo-1-butylbenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods: Industrial production of 4-Butyl-4’-ethynyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-4’-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The butyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Butyl-4’-ethynyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of liquid crystal displays and organic light-emitting diodes
Mechanism of Action
The mechanism of action of 4-Butyl-4’-ethynyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic systems, while the butyl group provides hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
- 4-Ethynyl-4’-propyl-1,1’-biphenyl
- 4-Ethyl-4’-ethynyl-1,1’-biphenyl
- 4-Vinyl-1,1’-biphenyl
Comparison: 4-Butyl-4’-ethynyl-1,1’-biphenyl is unique due to the presence of both a butyl and an ethynyl group, which provides a balance of hydrophobic and π-π stacking interactions. This makes it particularly useful in applications requiring specific molecular interactions, such as in liquid crystal materials and organic electronics .
Properties
IUPAC Name |
1-butyl-4-(4-ethynylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h2,7-14H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAFHMCSPWVSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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